molecular formula C9H12O3S B12293269 alpha-Methyl-2-(methylsulfonyl)benzenemethanol

alpha-Methyl-2-(methylsulfonyl)benzenemethanol

Cat. No.: B12293269
M. Wt: 200.26 g/mol
InChI Key: NRTHBKSBOLFZKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-(methylsulfonyl)benzenemethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha-methylbenzyl alcohol with a sulfonyl chloride in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-Methyl-2-(methylsulfonyl)benzenemethanol involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Methylbenzyl alcohol: Similar structure but lacks the sulfonyl group.

    Alpha-Phenylethanol: Another related compound with a hydroxyl group on the benzylic carbon.

    Alpha-Methylbenzenemethanol: Similar but without the methylsulfonyl group.

Uniqueness

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is unique due to the presence of both the alpha-methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactions that are not possible with similar compounds .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

1-(2-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7,10H,1-2H3

InChI Key

NRTHBKSBOLFZKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1S(=O)(=O)C)O

Origin of Product

United States

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